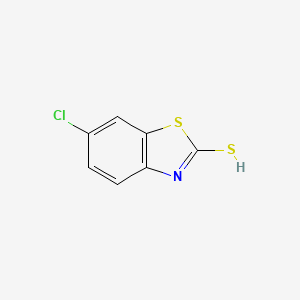

6-chloro-1,3-benzothiazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-chloro-1,3-benzothiazole-2-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its diverse range of applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the chloro and thiol groups in its structure makes it a versatile intermediate for the synthesis of various derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-chloro-1,3-benzothiazole-2-thiol can be synthesized through several methods. One common method involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid . Another method includes the treatment of 2-mercaptoaniline with acid chlorides .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of efficient and scalable protocols. One-pot synthesis methods, which combine multiple reaction steps into a single process, are commonly employed to enhance yield and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

6-chloro-1,3-benzothiazole-2-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The chloro group can be reduced to form the corresponding benzothiazole derivative.

Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of benzothiazole derivatives.

Substitution: Formation of various substituted benzothiazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

6-Chloro-1,3-benzothiazole-2-thiol has demonstrated promising antimicrobial properties. Studies have shown that derivatives of benzothiazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from this thiol have been evaluated for their efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition comparable to standard antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy. A notable study highlighted the anticancer activity of a derivative of this compound against pancreatic cancer cell lines, demonstrating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

Research has identified anti-inflammatory properties associated with this compound. In one study, derivatives were synthesized and tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Some compounds showed selective COX-2 inhibition, suggesting potential for developing anti-inflammatory drugs .

Synthetic Applications

Heterocyclic Compound Synthesis

this compound serves as a precursor in the synthesis of various heterocyclic compounds. Researchers have utilized this compound to create new derivatives with enhanced biological activities. For example, heterocycles synthesized from it have been characterized and evaluated for their pharmacological effects, indicating the versatility of this compound in drug design .

Material Science

In material science, benzothiazole derivatives are explored for their properties as stabilizers and antioxidants in polymers. The unique chemical structure allows these compounds to enhance the thermal stability and mechanical properties of polymeric materials .

Summary of Case Studies

Mécanisme D'action

The mechanism of action of 6-chloro-1,3-benzothiazole-2-thiol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cyclooxygenases, which are involved in the inflammatory pathway . The compound’s thiol group can also form covalent bonds with proteins, affecting their function and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-chloro-1,3-benzothiazole-2-amine

- 2-chlorobenzothiazole

- Benzothiazole-2-thiol

Uniqueness

6-chloro-1,3-benzothiazole-2-thiol is unique due to the presence of both chloro and thiol groups, which provide it with distinct reactivity and a wide range of applications. Compared to similar compounds, it offers a versatile platform for the synthesis of various derivatives with potential biological and industrial applications .

Propriétés

IUPAC Name |

6-chloro-1,3-benzothiazole-2-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHLOHAQAADLRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.